molecular formula C14H12N4 B12272224 N-(pyridin-2-ylmethyl)quinoxalin-2-amine

N-(pyridin-2-ylmethyl)quinoxalin-2-amine

Cat. No.: B12272224
M. Wt: 236.27 g/mol
InChI Key: IXYZGVZMTAICMU-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)quinoxalin-2-amine is a heterocyclic compound that contains both pyridine and quinoxaline moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The presence of nitrogen atoms in its structure allows it to form coordinate bonds with metal ions, making it a versatile ligand in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(pyridin-2-ylmethyl)quinoxalin-2-amine can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with quinoxaline derivatives under specific conditions. For instance, the reaction can be carried out in the presence of a catalyst such as iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene, which promotes C–C bond cleavage and subsequent formation of the desired amine . Another method involves the use of α-bromoketones and 2-aminopyridine, where the reaction conditions can be adjusted to yield either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines .

Industrial Production Methods

Industrial production of this compound typically involves scalable and environmentally friendly techniques. One such method is the catalyst-free synthesis of N-pyridin-2-yl carbamates using N-hetaryl ureas and alcohols. This approach is suitable for producing a wide range of N-pyridin-2-yl derivatives with good to high yields .

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)quinoxalin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline moiety to dihydroquinoxaline derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are introduced at specific positions on the quinoxaline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve mild temperatures and solvents like ethanol or acetonitrile.

Major Products

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and substituted quinoxalines with various functional groups.

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)quinoxalin-2-amine involves its ability to form coordinate bonds with metal ions. This interaction can modulate the activity of metal-dependent enzymes and proteins, leading to various biological effects. For example, the compound can enhance the concentration of nitric oxide (NO) at tumor sites, which has been shown to reverse cancer resistance to chemotherapy and promote cancer cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(pyridin-2-ylmethyl)quinoxalin-2-amine is unique due to its specific combination of pyridine and quinoxaline moieties, which provides distinct coordination chemistry and biological activity profiles

Properties

Molecular Formula

C14H12N4

Molecular Weight

236.27 g/mol

IUPAC Name

N-(pyridin-2-ylmethyl)quinoxalin-2-amine

InChI

InChI=1S/C14H12N4/c1-2-7-13-12(6-1)16-10-14(18-13)17-9-11-5-3-4-8-15-11/h1-8,10H,9H2,(H,17,18)

InChI Key

IXYZGVZMTAICMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)NCC3=CC=CC=N3

Origin of Product

United States

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